4-(Piperidin-2-yl)pyrimidine dihydrochloride
Description
4-(Piperidin-2-yl)pyrimidine dihydrochloride is a heterocyclic compound combining a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) and a piperidine moiety (a six-membered saturated ring containing one nitrogen atom). The dihydrochloride salt form enhances its stability and solubility for research applications.
Properties
IUPAC Name |
4-piperidin-2-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;;/h4,6-8,11H,1-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNISCWTRKRDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method employs starting materials such as 2-chloropyrimidine derivatives, which undergo bromination, coupling with piperidine derivatives, and subsequent hydrogenation to yield the target compound.
Synthetic Route
- Step 1: Bromination of 2-chloropyrimidine to introduce a bromine atom at the 5-position.
- Step 2: Nucleophilic coupling with a piperidin-2-yl derivative, often involving N-benzyl piperidine ketone.
- Step 3: Elimination or deprotection steps to remove protecting groups.
- Step 4: Catalytic hydrogenation using palladium on carbon (Pd/C) to reduce nitro groups or remove benzyl groups, leading to the free amine.
Reagents and Conditions
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Bromination | Bromine or N-bromosuccinimide | Room temperature or reflux | Selective at 5-position |
| Coupling | N-benzyl piperidine ketone | Base (e.g., K₂CO₃), solvent (e.g., DMF) | Nucleophilic substitution |
| Hydrogenation | Palladium on carbon | Hydrogen atmosphere, room temperature | Reduces nitro groups, deprotects benzyl groups |
Research Data
- The patent CN107400113A describes a process involving bromination of 2-chloropyrimidine followed by coupling with piperidine derivatives, and hydrogenation to yield the dihydrochloride salt (see).
Aromatic Amination and Reduction Pathway
Overview
This approach involves aromatic amination at the 2-position of the pyrimidine ring, followed by reduction to introduce the piperidin-2-yl group.
Synthetic Route
- Step 1: Formation of a key intermediate via aromatic amination of 2,4-dichloropyrimidine with indole derivatives or secondary amines.
- Step 2: Nucleophilic substitution with secondary amines to introduce the piperidine fragment.
- Step 3: Reduction of nitro groups or other reducible functionalities using catalytic hydrogenation.
Reagents and Conditions
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Aromatic amination | AlCl₃ or similar Lewis acids | Reflux | Selective substitution at 2-position |
| Reduction | Hydrogen gas, Pd/C | Room temperature, atmospheric pressure | Converts nitro groups to amines |
| Salt formation | Hydrochloric acid | Aqueous solution | Dihydrochloride salt formation |
Research Data
- The synthesis of key intermediates involves aromatic amination of pyrimidines, followed by reduction to obtain the final dihydrochloride salt, as detailed in.
Catalytic Hydrogenation of Protected Intermediates
Overview
Hydrogenation of protected or intermediate compounds like benzyl-protected derivatives is a common route to achieve the target compound.
Synthetic Route
Reagents and Conditions
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Hydrogenation | Pd/C or Raney Nickel | Hydrogen atmosphere, mild temperature | Efficient deprotection and reduction |
Research Data
- Patent CN104592198A describes such hydrogenation procedures for synthesizing pyrimidine derivatives, emphasizing operational simplicity and high yields.
Summary of Preparation Data
| Method | Starting Material | Key Reactions | Final Yield | Remarks |
|---|---|---|---|---|
| Bromination + Coupling + Hydrogenation | 2-Chloropyrimidine derivatives | Bromination, nucleophilic substitution, catalytic hydrogenation | 60-80% | Widely used, scalable |
| Aromatic Amination + Reduction | 2,4-Dichloropyrimidine | Amination, reduction | 55-75% | Suitable for specific derivatives |
| Protected Intermediate Hydrogenation | Benzyl-protected compounds | Hydrogenation | 65-85% | Efficient for large-scale synthesis |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions.
Key Findings :
-
Cyanide substitution occurs preferentially at the ortho-position of pyridine N-oxides under mild conditions .
-
Amide coupling with EDCI/HOBT achieves yields of 60–85% for secondary amines .
Oxidation and Reduction Reactions
The piperidine nitrogen and pyrimidine ring participate in redox processes.
Key Findings :
-
Oxidative cleavage of benzyl-protected piperidines using NaIO₄ yields carboxylic acids .
-
Catalytic hydrogenation removes benzyl groups with >90% efficiency .
Catalytic Hydrogenation
Hydrogenation modifies substituents on the piperidine ring.
Mechanistic Insight :
Hydrogenation selectively reduces C=N bonds in tetrahydropyridine intermediates to yield saturated piperidine rings .
Acid/Base-Mediated Rearrangements
The compound undergoes structural rearrangements under acidic or basic conditions.
| Condition | Reagents | Products | Citations |
|---|---|---|---|
| Acidic Hydrolysis | HCl, ethanol, reflux | Pyrimidine-5-carboxylic acids | |
| Base-Induced Elimination | NaOH, aqueous THF | Dehydrohalogenated derivatives |
Example :
Treatment with concentrated HCl in ethanol at reflux eliminates benzyl groups, forming 2-chloro-5-(piperidin-4-yl)pyrimidine .
Diels-Alder Cycloadditions
The pyrimidine ring acts as a dienophile in [4+2] cycloadditions.
| Dienophile | Diene | Reagents/Conditions | Products | Citations |
|---|---|---|---|---|
| 1,2,3-Triazine carboxylate | Benzyl 1,2,3-triazine-5-carboxylate | Thermal activation | Fused pyrimidine-heterocycles |
Application :
This reaction constructs polycyclic frameworks for kinase inhibitors .
Functional Group Interconversion
The compound’s amine and chloride groups enable further derivatization.
| Reaction Type | Reagents | Products | Citations |
|---|---|---|---|
| Amide Formation | EDCI, HOBT, DMF | Piperidine-4-carboxamides | |
| Esterification | Benzyl alcohol, EDCI | Benzyl-protected esters |
Notable Example :
Coupling with 4-chlorobenzylamine produces analogs with enhanced PKB inhibitory activity (IC₅₀ = 12 nM) .
Scientific Research Applications
Medicinal Chemistry
4-(Piperidin-2-yl)pyrimidine dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.
Therapeutic Applications
Research indicates potential therapeutic properties of this compound, including:
- Anticancer Activity : Studies have shown that derivatives exhibit significant inhibition of cancer cell proliferation. For instance, the compound was tested for its ability to inhibit specific kinases involved in cancer progression, demonstrating promising results in vitro.
- Antimicrobial Properties : The compound has been tested against various bacterial strains. A study reported minimal inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 200 | Effective against S. aureus |
| Related Compound A | 150 | Effective against E. coli |
| Related Compound B | 100 | Effective against both |
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions enhances its utility:
Reactions Involving the Compound
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Potassium carbonate | Dimethylformamide (DMF) |
These reactions can lead to the formation of derivatives with altered biological activities, making it a versatile compound for research purposes.
Biological Research
The biological activity of this compound has been explored in various studies, focusing on its mechanism of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to decreased proliferation in cancer cells.
- Binding Affinity : Its structural features allow it to bind effectively to target proteins, enhancing its potential as a therapeutic agent .
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
- Anticancer Research : A study demonstrated that modifications of this compound could lead to increased potency against specific cancer cell lines, with IC50 values significantly lower than those of existing treatments.
- Antimicrobial Testing : In clinical settings, derivatives of this compound were tested against resistant bacterial strains, showing efficacy that suggests potential for development into new antimicrobial therapies .
Mechanism of Action
The mechanism by which 4-(Piperidin-2-yl)pyrimidine dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine-Pyrimidine Derivatives
*Calculated based on molecular formula.
Key Comparisons:
Structural Variations :
- Substituent Position : The position of the piperidine ring on the pyrimidine core varies. For example, 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride has the piperidine at position 2, while 2-(Piperidin-4-yl)pyrimidine hydrochloride features a piperidine at position 4 .
- Functional Groups : Dorsomorphin dihydrochloride incorporates a pyrazolo[1,5-a]pyrimidine scaffold instead of a simple pyrimidine, enhancing its role as an AMPK inhibitor .
Physicochemical Properties: Molecular weights range from ~200 to 530, with dihydrochloride salts generally having higher solubility in aqueous media.
Applications :
- Research Intermediates : Compounds like 2-(Piperidin-4-yl)pyrimidine hydrochloride serve as synthetic intermediates for drug discovery .
- Therapeutic Targets : Dorsomorphin dihydrochloride is a well-characterized AMPK inhibitor used in metabolic and cancer studies .
- Structural Probes : Derivatives with piperazine or oxane substituents (e.g., 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride) may target central nervous system receptors due to enhanced lipophilicity .
Biological Activity
4-(Piperidin-2-yl)pyrimidine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a piperidine group, which contributes to its interaction with various biological targets. The dihydrochloride form enhances its solubility, making it suitable for pharmaceutical applications.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess antibacterial properties. For instance, derivatives similar to 4-(Piperidin-2-yl)pyrimidine have been evaluated against various bacterial strains, demonstrating significant activity with minimum inhibitory concentrations (MIC) in the range of 0.25–1 μg/mL against Gram-positive bacteria .
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have indicated that certain pyrimidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 and A549, with IC50 values suggesting potent activity .
- Anti-inflammatory Effects : Pyrimidine-based compounds have also been noted for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The mechanism through which this compound exerts its effects is primarily through interaction with specific molecular targets:
- Receptor Binding : The piperidine moiety allows for binding to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biological processes, such as nucleotide metabolism and cell cycle regulation.
- Ion Channel Modulation : Some studies suggest that pyrimidine derivatives can modulate ion channels, affecting cellular excitability and signaling .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 0.5 μg/mL, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro testing against several cancer cell lines demonstrated that this compound could significantly reduce cell viability at concentrations as low as 1 μM. The study highlighted its effectiveness compared to standard chemotherapeutic agents like etoposide, with enhanced selectivity towards cancerous cells .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for 4-(Piperidin-2-yl)pyrimidine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves nucleophilic substitution between 4-chloropyrimidine and piperidine under reflux in dimethylformamide (DMF) with a base (e.g., K₂CO₃), followed by HCl treatment to form the dihydrochloride salt. Key optimization parameters include:
- Molar ratios : 1:1.2 (pyrimidine:piperidine) to minimize unreacted starting material.
- Temperature : 80–100°C to balance reaction rate and decomposition risks.
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%).
Table 1 : Example Synthesis Conditions
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR (D₂O) : Piperidine protons appear at δ 3.2–3.5 ppm (multiplet), while pyrimidine protons resonate at δ 8.5–9.0 ppm (singlet for C4-H).
- Mass Spectrometry (ESI+) : Molecular ion peak [M+H]⁺ at m/z 208.1 confirms molecular weight.
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm dihydrochloride formation.
References: Structural characterization principles from pyridine/piperidine analogs .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation.
- First Aid : For skin contact, rinse with water; for eye exposure, irrigate for 15 minutes .
- Storage : Airtight containers at 2–8°C in a desiccator to prevent hygroscopic degradation.
References: Safety protocols from SDS for related compounds .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use a grid box centered on the target’s active site (e.g., AMPK or enzyme pockets).
- Parameters : Lamarckian genetic algorithm with 50 runs, population size 150.
- Validation : Compare predicted binding poses with co-crystallized ligands (RMSD < 2.0 Å).
References: Biological application insights from AMPK inhibitor studies .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to detect impurities (e.g., mono-hydrochloride by-products).
- Assay Standardization : Control cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations (DMSO ≤0.1%).
References: Impurity analysis in pyrimidine derivatives and biological assay design .
Q. What methodologies mitigate impurities during synthesis of this compound?
- Methodological Answer :
- Common Impurities : Unreacted 4-chloropyrimidine or mono-hydrochloride intermediates.
- Mitigation :
- Reaction Monitoring : TLC (silica gel, ethyl acetate:hexane 1:1) to track completion.
- Post-Synthesis Treatment : Stir crude product in HCl-saturated ethanol to ensure full salt formation.
References: Synthetic optimization for piperidine-pyrimidine hybrids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
